molecular formula C18H23N3O3S B1226036 1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea

1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea

Cat. No. B1226036
M. Wt: 361.5 g/mol
InChI Key: CHGGHWRLXQQEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • This compound reacts with isocyanates and isothiocyanates to yield substituted imidazolidinones, and with chlorosulfonyl isocyanate, it forms an open chained urea (Martín, 1991).
  • It has been used in the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones, and their 2-thio analogues through reactions with urea or potassium thiocyanate (Vaickelionienė et al., 2005).

Anion Coordination Chemistry

  • Protonated urea-based ligands of this compound have shown anion coordination chemistry, forming adducts with inorganic oxo-acids and displaying a variety of hydrogen bond motifs (Wu et al., 2007).

Environmental and Analytical Chemistry

  • The compound is studied for its role in the development of an indirect competitive ELISA for the determination of isoproturon in soil and flour, highlighting its relevance in environmental monitoring and food safety (Fang-shi, 2007).

Anticancer Research

  • Derivatives of 1-aminotetralins synthesized from this compound have been tested for anticancer activity against human glioblastoma and prostate cancer cell lines, showing potential as anticancer agents (Özgeriş et al., 2017).

Structural Chemistry

  • The crystal structure of related compounds, such as chlorfluazuron, has been determined, providing insights into the molecular arrangement and potential interactions in solid state (Cho et al., 2015).

Pharmacological Studies

  • Some derivatives have shown potent and selective inhibition of human immunodeficiency virus type 1, indicating their potential application in antiviral therapies (Baba et al., 1991).

properties

Product Name

1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea

InChI

InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-15(9-12)19-18(22)20-17-11-16(7-6-14(17)3)25(23,24)21(4)5/h6-11H,1-5H3,(H2,19,20,22)

InChI Key

CHGGHWRLXQQEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)NC2=CC(=CC(=C2)C)C

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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